3-Ethynylimidazo[1,2-b]pyridazine
Overview
Description
3-Ethynylimidazo[1,2-b]pyridazine is a chemical compound with the CAS Number: 943320-61-4 and a molecular weight of 143.15 . It is a solid substance .
Molecular Structure Analysis
The linear formula of this compound is C8H5N3 . For a more detailed molecular structure analysis, it would be beneficial to refer to a resource that provides the specific structure, such as a chemistry database or a peer-reviewed paper.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 143.15 and a predicted density of 1.15±0.1 g/cm3 .Scientific Research Applications
Inhibition of Enzymes and Anti-Proliferative Effects
- Pyrazole[3,4-d]pyridazine derivatives, closely related to 3-Ethynylimidazo[1,2-b]pyridazine, have demonstrated effectiveness as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are crucial in various physiological processes (Taslimi et al., 2019).
- Imidazo[1,2-b]pyridazine compounds have been identified for their potent acetylcholinesterase inhibitory activity, which is significant in the context of neurological disorders. Furthermore, these compounds show anti-proliferative effects in certain cell lines, indicating potential applications in cancer research (Sharma et al., 2021).
Potential in Medicinal Chemistry
- Imidazo[1,2-b]pyridazine is a key heterocyclic nucleus providing various bioactive molecules. It has been explored for therapeutic applications in medicine, with a focus on structure-activity relationships, enhancing its significance in drug development (Garrido et al., 2021).
Antiviral Activities
- Certain derivatives of imidazo[1,2-b]pyridazine have shown promising antiviral activity. For instance, some compounds demonstrated significant inhibitory effects on the replication of viruses like hepatitis C and bovine viral diarrhoea virus, suggesting their potential as antiviral agents (Enguehard-Gueiffier et al., 2013).
Anticancer Applications
- Novel 1,2,4-thiadiazole linked imidazo[1,2-b]pyridazine derivatives have been studied for their anticancer activity against various cancer cell lines. Some of these compounds exhibited potent activity, indicating their potential use in cancer therapy (Chidella et al., 2020).
Synthesis and Modification
- Synthesis techniques and modifications of imidazo[1,2-b]pyridazine compounds have been explored, focusing on improving their biological activity and potential applicability in various therapeutic areas (Hiebel & Berteina‐Raboin, 2015).
Binding to Amyloid Plaques
- Some imidazo[1,2-b]pyridazine derivatives have shown binding affinity to amyloid plaques, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Zeng et al., 2010).
Application in Kinase Inhibition
- The imidazo[1,2-b]pyridazine scaffold has been used to synthesize kinase inhibitors, showing potential in targeting eukaryotic kinases including those in parasites, indicating its role in developing treatments for parasitic diseases (Bendjeddou et al., 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Ethynylimidazo[1,2-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an allosteric inhibitor, binding to specific sites on enzymes and altering their activity. For example, it has been shown to inhibit kidney-type glutaminase (GLS1), an enzyme involved in glutamine metabolism . By binding to GLS1, this compound disrupts the enzyme’s function, leading to changes in cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GLS1 can lead to reduced glutamine metabolism, affecting cell proliferation and survival . Additionally, this compound has been observed to impact gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its ability to inhibit GLS1 is a prime example of enzyme inhibition, where the compound binds to an allosteric site on the enzyme, preventing its normal function . This inhibition leads to a cascade of changes in cellular metabolism, ultimately affecting cell function and viability. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in a dry environment at temperatures between 2-8°C . Its degradation over time can lead to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained inhibition of GLS1 and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit GLS1, leading to desired therapeutic outcomes. At higher doses, this compound can cause toxic or adverse effects, such as cellular damage or organ dysfunction . Threshold effects have been observed, where a specific dosage range is required to achieve optimal inhibition of GLS1 without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with GLS1. By inhibiting GLS1, the compound disrupts glutamine metabolism, leading to changes in metabolic flux and metabolite levels . This disruption can affect the production of key metabolites, such as glutamate and alpha-ketoglutarate, which are essential for cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound may bind to proteins or other biomolecules, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with GLS1 may localize it to mitochondria, where GLS1 is predominantly found. This localization is essential for the compound’s inhibitory effects on GLS1 and its subsequent impact on cellular metabolism.
Properties
IUPAC Name |
3-ethynylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHSFQVMLAURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676599 | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943320-61-4 | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943320-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylimidazo(1,2-b)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ETHYNYLIMIDAZO(1,2-B)PYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDU6N6N3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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